![molecular formula C8H12N2O B2696046 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2168273-67-2](/img/structure/B2696046.png)
1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol, also known as PCM-001, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCM-001 is a cyclobutane derivative that contains a pyrazole moiety, which makes it a unique compound with interesting properties.
Wissenschaftliche Forschungsanwendungen
Metabolic Analysis and Stability
- In vitro metabolism and thermal stability: The in vitro metabolism of synthetic cannabinoids like 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol has been studied extensively. For instance, Franz et al. (2017) examined the metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA, which is structurally similar. They focused on in vitro phase I metabolism using pooled human liver microsomes. The study highlighted the significance of oxidation processes and the formation of monohydroxylated metabolites. Additionally, they investigated the thermal stability of these compounds under smoking conditions, noting that some metabolites could form as thermal degradation products, impacting in vivo metabolic profiles (Franz et al., 2017).
Synthesis and Characterization
- Synthesis and differentiation from isomers: The synthesis and characterization of compounds related to this compound, such as 3,5-AB-CHMFUPPYCA, have been described by McLaughlin et al. (2016). This includes differentiation from its regioisomer and an analysis of potential mislabeling in research chemicals. This research aids in accurate identification and chemical analysis of such compounds (McLaughlin et al., 2016).
Chemical and Pharmacological Properties
- Analysis of new synthetic cannabinoids: A study by Uchiyama et al. (2015) reported on a new pyrazole-carboxamide type synthetic cannabinoid, closely related to this compound, identified in illegal products. This study underlines the ongoing challenge in identifying and characterizing new synthetic cannabinoids, which often have complex pharmacological profiles (Uchiyama et al., 2015).
Biological Activities and Applications
Evaluation of biological activities
Various derivatives of pyrazole compounds have been synthesized and evaluated for their biological activities. For example, Sangani et al. (2012) synthesized pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole and evaluated their antimicrobial activities against several bacterial and fungal pathogens. Such research demonstrates the potential pharmaceutical applications of pyrazole derivatives (Sangani et al., 2012).
Cytotoxic properties for cancer treatment
The cytotoxic properties of pyrazole derivatives have been explored for potential cancer treatment. Kodadi et al. (2007) synthesized new compounds with pyrazole structures and evaluated their cytotoxicity against tumor cell lines. This study highlights the potential of such compounds in developing new anticancer drugs (Kodadi et al., 2007).
Eigenschaften
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8(3-1-4-8)7-10-6-2-5-9-10/h2,5-6,11H,1,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMNVCRRJYNAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.